Calcium acetylacetonate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

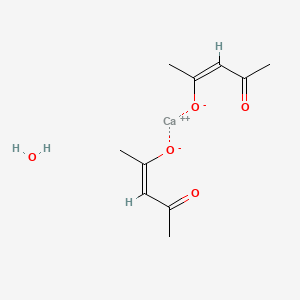

Calcium acetylacetonate hydrate: (CAS Number: 345909-31-1) is an organometallic compound with the chemical formula Ca(C5H7O2)2 · xH2O2,4-pentanedione calcium derivative . The compound forms a chelate ring by bonding each oxygen atom to the metallic cation, resulting in a stable complex.

Preparation Methods

Synthetic Routes::

Direct Synthesis: Calcium acetylacetonate hydrate can be synthesized directly by reacting calcium chloride or calcium oxide with acetylacetone (2,4-pentanedione) in an organic solvent.

Precipitation Method: Calcium salts (e.g., calcium chloride) react with acetylacetone in an organic solvent, followed by precipitation and isolation of the product.

- Solvent: Organic solvents such as acetone, ethanol, or chloroform.

- Temperature: Typically at room temperature or slightly elevated.

- Catalysts: No specific catalysts are required.

Industrial Production:: Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions::

Complex Formation: Calcium acetylacetonate hydrate forms stable complexes due to the chelating effect of acetylacetonate ligands.

Thermal Decomposition: Upon heating, the compound decomposes, releasing acetylacetone and water.

Reagents: Calcium chloride, acetylacetone.

Conditions: Mild temperature, organic solvents.

Major Products:: The major product is This compound , which exists as a solid.

Scientific Research Applications

Chemistry: Used as a precursor for calcium oxide (CaO) nanoparticles.

Biology: Investigated for its potential role in biological systems due to its metal-chelating properties.

Medicine: Limited research, but its chelating ability may have applications in drug delivery or imaging.

Industry: Used in catalysis, polymerization, and materials science.

Mechanism of Action

The exact mechanism of action is not well-documented. its chelating properties suggest involvement in metal-ion coordination and potential interactions with biological molecules.

Comparison with Similar Compounds

Zinc acetylacetonate: Similar compound with zinc as the central metal.

Magnesium acetylacetonate: Another related compound.

Lanthanum acetylacetonate: A lanthanide-based analog.

Properties

Molecular Formula |

C10H16CaO5 |

|---|---|

Molecular Weight |

256.31 g/mol |

IUPAC Name |

calcium;(Z)-4-oxopent-2-en-2-olate;hydrate |

InChI |

InChI=1S/2C5H8O2.Ca.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/q;;+2;/p-2/b2*4-3-;; |

InChI Key |

FFWWBMKQRYMOKA-SUKNRPLKSA-L |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[Ca+2] |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.